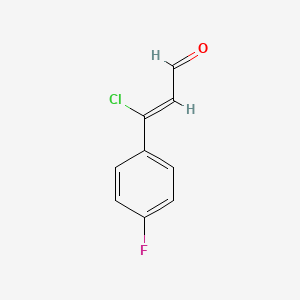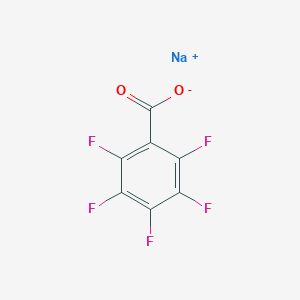![molecular formula C25H25F3O6S2 B7768494 tert-Butyl 2-[4-(diphenylsulphonium)phenoxy] acetate, triflate salt](/img/structure/B7768494.png)
tert-Butyl 2-[4-(diphenylsulphonium)phenoxy] acetate, triflate salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 2-[4-(diphenylsulphonium)phenoxy] acetate, triflate salt is a chemical compound known for its role as a photoinitiator and photoacid generator. It is used in various applications, particularly in the field of photolithography and polymer chemistry. The compound has a molecular weight of 542.6 and is recognized for its ability to generate acid upon exposure to light, making it valuable in the production of microelectronic devices .
Preparation Methods
The synthesis of tert-Butyl 2-[4-(diphenylsulphonium)phenoxy] acetate, triflate salt involves several steps. One common method includes the reaction of tert-butyl 2-(4-hydroxyphenoxy) acetate with diphenylsulfonium triflate in the presence of a base. The reaction is typically carried out under ambient temperature conditions. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
tert-Butyl 2-[4-(diphenylsulphonium)phenoxy] acetate, triflate salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonium group to a sulfide.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide.
Scientific Research Applications
tert-Butyl 2-[4-(diphenylsulphonium)phenoxy] acetate, triflate salt has a wide range of scientific research applications:
Chemistry: Used as a photoinitiator in polymerization reactions, enabling the formation of polymers with specific properties.
Biology: Employed in the study of light-induced biological processes.
Medicine: Investigated for potential use in drug delivery systems where controlled release is triggered by light.
Industry: Utilized in the production of microelectronic devices, coatings, and adhesives.
Mechanism of Action
The mechanism of action of tert-Butyl 2-[4-(diphenylsulphonium)phenoxy] acetate, triflate salt involves the generation of acid upon exposure to light. The photoinitiation process leads to the cleavage of the sulfonium group, releasing a proton and forming a reactive intermediate. This intermediate can then initiate polymerization or other chemical reactions. The molecular targets and pathways involved include the activation of monomers and the formation of polymer chains .
Comparison with Similar Compounds
tert-Butyl 2-[4-(diphenylsulphonium)phenoxy] acetate, triflate salt is unique compared to other photoinitiators and photoacid generators due to its specific structure and reactivity. Similar compounds include:
Diphenyliodonium salts: Used as photoinitiators but have different reactivity profiles.
Triarylsulfonium salts: Similar in function but may differ in terms of efficiency and by-products formed. The uniqueness of this compound lies in its ability to generate acid efficiently and its compatibility with various polymerization systems.
Properties
IUPAC Name |
tert-butyl 2-[4-[diphenyl(trifluoromethylsulfonyloxy)-λ4-sulfanyl]phenoxy]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25F3O6S2/c1-24(2,3)33-23(29)18-32-19-14-16-22(17-15-19)35(20-10-6-4-7-11-20,21-12-8-5-9-13-21)34-36(30,31)25(26,27)28/h4-17H,18H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZJISFDHJOINFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COC1=CC=C(C=C1)S(C2=CC=CC=C2)(C3=CC=CC=C3)OS(=O)(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25F3O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
542.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

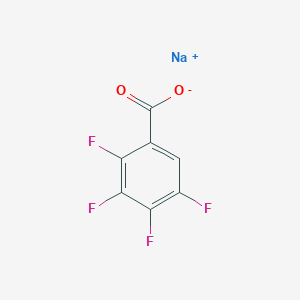
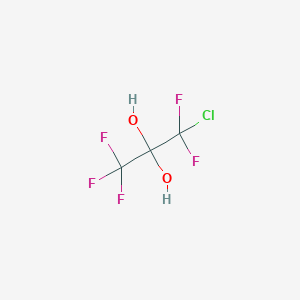
![4-[(2-fluorophenyl)methoxy]-N'-hydroxybenzenecarboximidamide](/img/structure/B7768434.png)
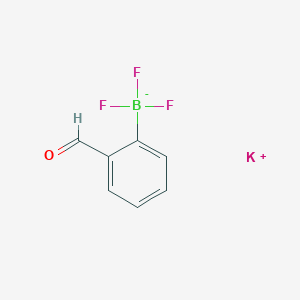
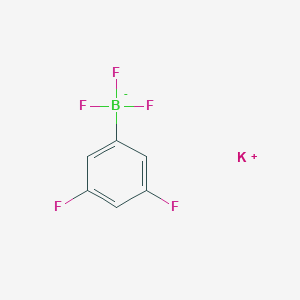
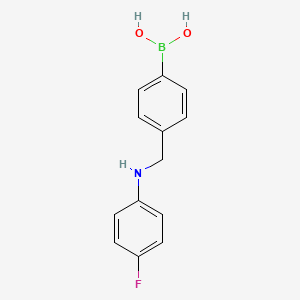
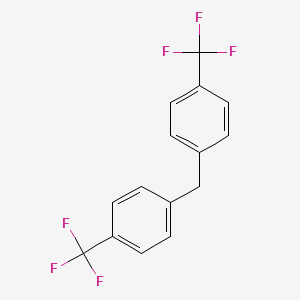
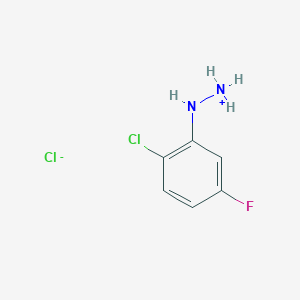
![[4-Fluoro-2-(trifluoromethyl)anilino]azanium;chloride](/img/structure/B7768474.png)
